1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenethylurea
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Overview
Description
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenethylurea is a synthetic organic compound characterized by its complex structure, which includes a benzoyl group, a tetrahydroquinoline moiety, and a phenethylurea segment
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenethylurea typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Tetrahydroquinoline Core: This can be achieved through the Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene under acidic conditions to form the tetrahydroquinoline structure.
Benzoylation: The tetrahydroquinoline intermediate is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine or triethylamine.
Urea Formation: The final step involves the reaction of the benzoylated tetrahydroquinoline with phenethyl isocyanate to form the desired urea derivative.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenethylurea can undergo various chemical reactions, including:
Oxidation: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives.
Reduction: The benzoyl group can be reduced to a benzyl group under hydrogenation conditions.
Substitution: The phenethylurea moiety can participate in nucleophilic substitution reactions, particularly at the urea nitrogen.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Benzyl-substituted tetrahydroquinoline.
Substitution: Urea derivatives with various substituents on the nitrogen.
Scientific Research Applications
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenethylurea has several scientific research applications:
Medicinal Chemistry: Potential as a lead compound for the development of new pharmaceuticals, particularly in targeting neurological disorders due to its structural similarity to known bioactive molecules.
Pharmacology: Studied for its potential interactions with various biological targets, including receptors and enzymes.
Material Science: Investigated for its properties as a building block in the synthesis of novel polymers and materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenethylurea is not fully elucidated but is believed to involve:
Molecular Targets: Potential interaction with G-protein coupled receptors (GPCRs) or ion channels, given its structural features.
Pathways Involved: Modulation of neurotransmitter release or inhibition of specific enzymes involved in metabolic pathways.
Comparison with Similar Compounds
1-Benzoyl-1,2,3,4-tetrahydroquinoline: Lacks the phenethylurea moiety but shares the tetrahydroquinoline core.
3-Phenethylurea: Lacks the tetrahydroquinoline and benzoyl groups but shares the urea functionality.
Uniqueness: 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenethylurea is unique due to the combination of its structural elements, which confer specific chemical reactivity and potential biological activity not found in simpler analogs.
This compound’s distinct structure allows for a wide range of chemical modifications and applications, making it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
1-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-(2-phenylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2/c29-24(21-10-5-2-6-11-21)28-17-7-12-20-13-14-22(18-23(20)28)27-25(30)26-16-15-19-8-3-1-4-9-19/h1-6,8-11,13-14,18H,7,12,15-17H2,(H2,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMITVXOKPHGZHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)NCCC3=CC=CC=C3)N(C1)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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